Asalhydromorphone is a synthetic opioid that is derived from hydromorphone, a well-known analgesic used primarily for pain management. The compound is classified as a potent opioid agonist, which means it binds to opioid receptors in the brain to produce analgesic effects. Asalhydromorphone is recognized for its analgesic properties and is utilized in various medical contexts, particularly in pain management for patients with severe pain conditions.
Asalhydromorphone is synthesized from hydromorphone, which itself is obtained from thebaine, an alkaloid derived from opium poppy. The synthesis of asalhydromorphone involves chemical modifications to the hydromorphone structure to enhance its potency and efficacy.
Asalhydromorphone falls under the category of semi-synthetic opioids. It is classified based on its chemical structure and mechanism of action, which primarily involves mu-opioid receptor activation. This classification places it alongside other opioids like morphine and fentanyl, which are used for similar therapeutic purposes.
The synthesis of asalhydromorphone typically involves several steps that modify the hydromorphone molecule. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of asalhydromorphone. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis and to confirm the identity of the final product.
Asalhydromorphone has a complex molecular structure characterized by multiple rings and functional groups typical of opioid compounds. The molecular formula for asalhydromorphone is , indicating it contains 17 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and three oxygen atoms.
Asalhydromorphone can participate in various chemical reactions typical for opioids, including:
These reactions are significant for understanding the metabolism of asalhydromorphone within biological systems, influencing both its therapeutic effects and potential side effects.
Asalhydromorphone exerts its analgesic effects primarily through binding to mu-opioid receptors in the central nervous system. This binding initiates a cascade of intracellular events that lead to:
Research indicates that asalhydromorphone has a higher binding affinity for mu-opioid receptors compared to some traditional opioids, suggesting enhanced efficacy in pain relief.
Asalhydromorphone's primary application lies in pain management within clinical settings. It may be utilized for:
Asalhydromorphone hydrochloride (USAN: Asalhydromorphone hydrochloride) represents a structurally modified opioid prodrug designed to mitigate abuse potential. Its chemical identity is defined by the following nomenclature:
Table 1: Key Chemical Identifiers of Asalhydromorphone
Identifier Type | Value |
---|---|
USAN | Asalhydromorphone hydrochloride |
CAS Number | 1431530-07-2 |
Molecular Formula | C₃₅H₃₁NO₉·HCl |
Exact Mass | 645.1766 g/mol |
Molecular Weight | 646.08 g/mol |
Chemical Group | DG02967 |
The core structure preserves the morphinan backbone of hydromorphone (4,5α-epoxy-3-hydroxy-17-methylmorphinan-6-one) but modifies the 6-keto and/or hydroxyl groups via esterification with acetylsalicylic acid. This conjugation renders the molecule pharmacologically inert until metabolic cleavage occurs [8] [10].
The development of Asalhydromorphone is situated within a critical evolution in opioid therapeutics, driven by two intersecting challenges:
Prodrug strategies emerged as a promising chemical (rather than formulation-based) solution to deter abuse. Unlike physical barriers, prodrugs inherently alter the pharmacokinetic activation pathway. KemPharm's Ligand Activated Therapy (LAT™) platform exemplifies this approach, designing molecules like Asalhydromorphone that resist extraction and manipulation but release active drug predictably via physiological enzymatic hydrolysis in the gut [8]. This represented a paradigm shift from deterring manipulation to deterring reward via intrinsic pharmacological properties.
Asalhydromorphone was engineered specifically to address three core vulnerabilities of conventional opioids:
Table 2: Mechanisms of Abuse Deterrence in Asalhydromorphone vs. Conventional ADF Approaches
Abuse Route | Conventional ADF Approach (e.g., Barriers) | Asalhydromorphone Prodrug Approach |
---|---|---|
Injection | Gel upon liquid contact; block needle passage | Resist extraction; yield inactive/unrewarding products |
Insufflation | Form hard tablets resistant to crushing | Yield non-bioavailable powder if crushed |
Smoking | Not effectively deterred | Thermal decomposition prevents active drug vapor |
Oral (intact pill) | Minimal deterrence | Controlled enzymatic activation prevents rapid "high" |
The biochemical rationale hinges on site-specific activation. Asalhydromorphone is designed to remain stable under conditions used for abuse (solvents, heat, mechanical stress). However, upon oral ingestion, it undergoes sequential hydrolysis primarily by carboxylesterases (CES) in the intestinal mucosa and liver. This releases hydromorphone systemically only after absorption, bypassing rapid first-pass hepatic extraction associated with immediate-release hydromorphone and reducing the "rush" abusers seek. Crucially, attempts to bypass this pathway (e.g., via snorting or injecting manipulated material) yield pharmacologically inactive or poorly absorbed intermediates like mono-ester conjugates or salicylate derivatives [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7